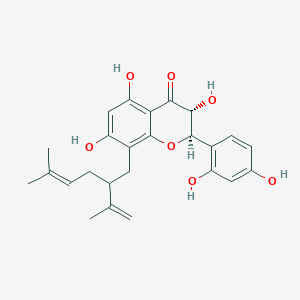
Kushenol X
Übersicht
Beschreibung
Kushenol X is a flavonoid compound isolated from the roots of Sophora flavescens . It is an effective inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2), with IC50 values of 2.07 μM and 3.05 μM respectively .
Synthesis Analysis
The biosynthesis of Kushenol X involves a combination of metabolome and transcriptome analyses . The metabolite profiles are analyzed using metabolomes to obtain biomarkers detected in different root tissues. These biomarkers include alkaloids, phenylpropanoids, and flavonoids .Molecular Structure Analysis
Kushenol X has a molecular formula of C25H28O7 . Its molecular weight is 440.5 g/mol . The exact mass and monoisotopic mass are 440.18350323 g/mol .Chemical Reactions Analysis
A liquid chromatographic method was applied to determine Kushenol X in the roots of Sophora flavescens .Physical And Chemical Properties Analysis
Kushenol X has a molecular weight of 440.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 127 Ų . The complexity is 715 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Kushenol X, like its analog Kushenol C, has been shown to exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, compounds similar to Kushenol X have been observed to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β . This suggests that Kushenol X may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
Anti-Oxidative Stress Activities
Kushenol X may also contribute to anti-oxidative stress activities. Analogous compounds have been found to upregulate the expression of HO-1 and its activities in LPS-stimulated RAW264.7 macrophages, as well as the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase in HaCaT cells . This indicates a potential for Kushenol X to protect against oxidative stress-induced cellular damage.
Cancer Research
In the realm of cancer research , Kushenol X could be significant. Related compounds have been tested for their effects on migration and invasion of various cancer cell lines, including colon, brain, and breast cancer . These studies suggest that Kushenol X might also affect cancer cell dynamics, potentially inhibiting metastasis and tumor progression.
Dermatological Applications
Kushenol X might have applications in dermatology , particularly concerning conditions like atopic dermatitis (AD). Kushenol F, a related compound, has shown efficacy in reducing clinical symptoms of AD, including ear thickening and scratching behavior in mice models . This implies that Kushenol X could also have anti-itching and anti-inflammatory effects beneficial for skin health.
Enzyme Inhibition
The compound has been associated with the inhibition of enzyme activities , such as cytochrome P450 isoforms in human liver microsomes . This property could be harnessed in developing treatments for conditions related to enzyme dysregulation.
Tyrosinase Inhibition
Kushenol X may exhibit tyrosinase inhibitory activities , which are crucial in the field of cosmetics and dermatology . By blocking the conversion of l-tyrosine to l-DOPA, it could be used to develop treatments for pigmentation disorders or as a skin-whitening agent.
Pharmacological Complexity
The pharmacological complexity of Kushenol X, as seen in Compound Kushen Injection (CKI), is important for effectively blocking cancer migration and invasion . This suggests that Kushenol X could be a part of multi-compound formulations that work synergistically for enhanced therapeutic effects.
Antioxidant Defense System Upregulation
Lastly, Kushenol X could be involved in upregulating the antioxidant defense system . Similar compounds have been shown to prevent DNA damage and cell death by enhancing the body’s natural antioxidant mechanisms . This could be particularly useful in preventing diseases associated with oxidative stress.
Wirkmechanismus
Target of Action
Kushenol X, a flavonoid compound isolated from the roots of Sophora flavescens, primarily targets β-glucuronidase and human carboxylesterase 2 (hCE2) . It also exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) . These targets play crucial roles in various biological processes, including carbohydrate metabolism and drug metabolism.
Mode of Action
Kushenol X interacts with its targets by inhibiting their activities. Specifically, it inhibits β-glucuronidase and hCE2 with IC50s of 2.07 μM and 3.05 μM, respectively . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in.
Biochemical Pathways
Kushenol X affects several biochemical pathways. It inhibits the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by Kushenol X in the LPS-stimulated RAW264.7 macrophages is responsible for the upregulation of HO-1 expression and its activity .
Result of Action
Kushenol X has demonstrated anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . In HaCaT cells, Kushenol X prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .
Action Environment
It is known that kushenol x exhibits its effects in various cellular environments, such as lps-stimulated raw2647 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .
Safety and Hazards
Zukünftige Richtungen
While Kushenol X has shown promising results in inhibiting certain enzymes and mediating inflammation, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential therapeutic uses, particularly in the context of inflammation and cancer .
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRPDIPXWGIHRB-SBCNVUAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?
A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






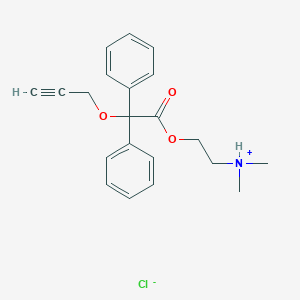

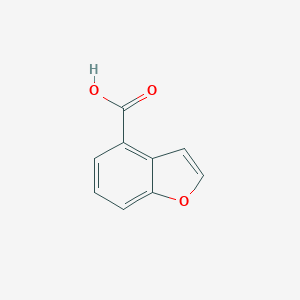
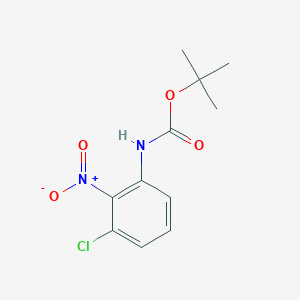
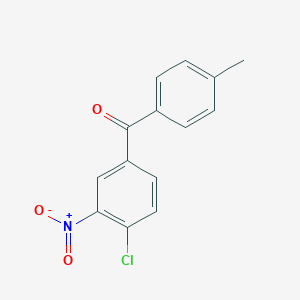
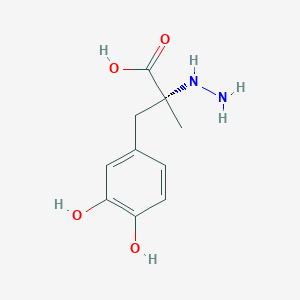



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)